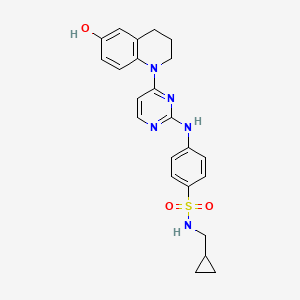
嘧啶整联蛋白
描述
Pyrintegrin is a 2,4-disubstituted pyrimidine that induces the activation of β1 integrin and multiple growth factor receptors, including FGFR1, IGFR1, EGFR1, and HER2 . It is known to promote embryonic stem cells survival .
Molecular Structure Analysis
The molecular formula of Pyrintegrin is C23H25N5O3S . It is a 2,4-disubstituted pyrimidine .Physical And Chemical Properties Analysis
Pyrintegrin has a molecular weight of 451.5 g/mol . Its exact physical properties such as melting point, boiling point, and solubility are not mentioned in the search results.科学研究应用
Enhancement of Pluripotent Stem Cell Survival
Pyrintegrin is known to significantly enhance the survival of human embryonic stem cells. It does so by activating β1 integrin, which plays a crucial role in cell adhesion and survival, especially after processes like trypsin-mediated single-cell dissociation .
Activation of Growth Factor Receptors
This compound acts as an integrin and tyrosine kinase activator, leading to the activation of multiple growth factor receptors. These include FGFR1, IGFR1, EGFR1, and HER2, which are essential for various cellular processes including proliferation and differentiation .
Adipogenesis Induction
Pyrintegrin has been reported to be robustly adipogenic. It induces adipose tissue formation both in vitro and in vivo by stimulating adipose stem/progenitor cells (ASCs) to differentiate into lipid-laden adipocytes. This is achieved through the upregulation of key adipogenic transcription factors such as PPARγ and C/EBPα .
Soft Tissue Reconstruction
Due to its adipogenic properties, Pyrintegrin holds therapeutic potential in soft tissue reconstruction and augmentation. It can be used to address focal adipose deficiencies caused by conditions like lipoatrophy, lumpectomy, or facial trauma. Pyrintegrin-primed human ASCs, when seeded in 3D-bioprinted biomaterial scaffolds, can lead to the formation of new adipose tissue .
Stem Cell Biology Research
In the field of stem cell biology, Pyrintegrin is used to maintain and self-renew pluripotent stem cells. It is particularly useful in the maintenance phase of human pluripotent stem cell research, contributing to the understanding of stem cell behavior and development .
Guided Tissue Regeneration
Pyrintegrin’s ability to induce differentiation of stem cells into specific cell types makes it a valuable tool in guided tissue regeneration. It can potentially be used to direct the formation of desired tissues in regenerative medicine applications .
作用机制
Target of Action
Pyrintegrin is primarily an agonist of β1-integrin . Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion, which is crucial for cell survival and proliferation . Specifically, β1-integrin is the most common subunit and plays a key role in various cellular processes .
Mode of Action
Pyrintegrin interacts with its primary target, β1-integrin, enhancing cell-ECM adhesion-mediated integrin signaling . It increases the binding of the activated β1 integrin-specific antibody HUTS-21 and enhances the phosphorylation of multiple growth factor receptors and their downstream kinases, PI3K and MAPK .
Biochemical Pathways
The activation of β1-integrin by Pyrintegrin influences several biochemical pathways. It plays a crucial role in cell-cell adhesion and cell-ECM interactions, affecting various aspects of cellular progression, including cell motility, adhesion, migration, proliferation, differentiation, and resistance to chemotherapy .
Pharmacokinetics
These properties play a crucial role in the bioavailability and efficacy of a compound
Result of Action
Pyrintegrin’s interaction with β1-integrin leads to various molecular and cellular effects. It promotes the survival of embryonic stem cells and induces adipogenesis . In vitro, Pyrintegrin stimulates human adipose tissue-derived ASCs to differentiate into lipid-laden adipocytes, with differentiated cells increasingly secreting adiponectin, leptin, glycerol, and total triglycerides .
Action Environment
It is known that environmental factors such as temperature, salinity, and nutrient availability can significantly influence the activity and efficacy of many compounds
属性
IUPAC Name |
N-(cyclopropylmethyl)-4-[[4-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)pyrimidin-2-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c29-19-7-10-21-17(14-19)2-1-13-28(21)22-11-12-24-23(27-22)26-18-5-8-20(9-6-18)32(30,31)25-15-16-3-4-16/h5-12,14,16,25,29H,1-4,13,15H2,(H,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJTZIJWDLJKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)N(C1)C3=NC(=NC=C3)NC4=CC=C(C=C4)S(=O)(=O)NCC5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrintegrin | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


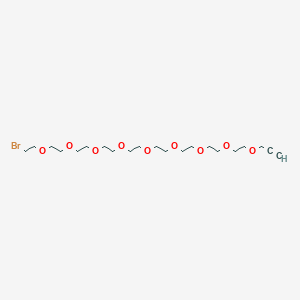
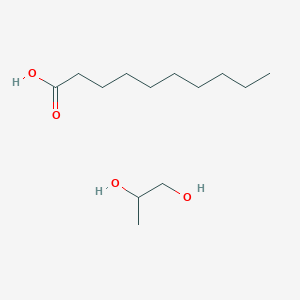
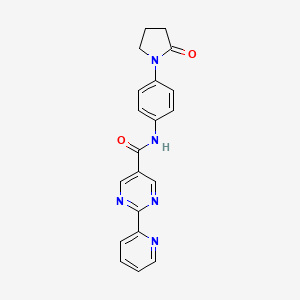

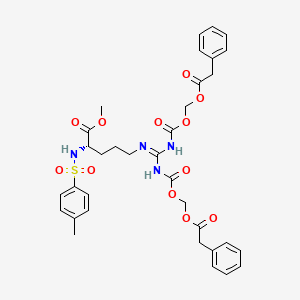
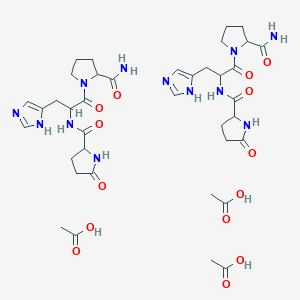
![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)
![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)

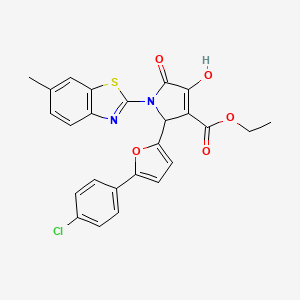
![8-(4-{4-[(4-chlorophenyl)methyl]piperazine-1-sulfonyl}phenyl)-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B610301.png)